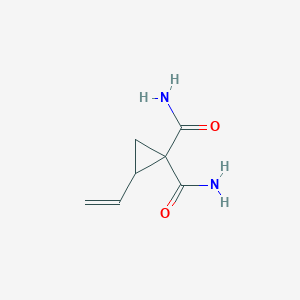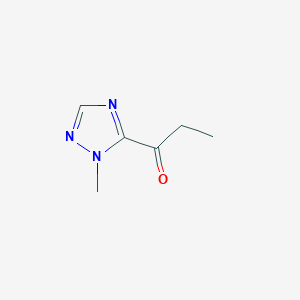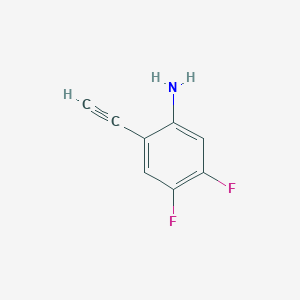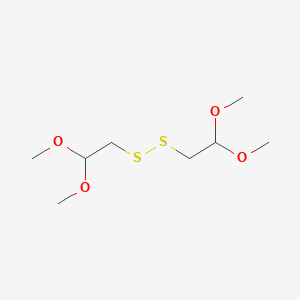
tert-Butyl (2-(propylamino)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (2-(propylamino)ethyl)carbamate, also known as A-438079, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, which is involved in various physiological and pathological processes.
作用機序
Tert-Butyl (2-(propylamino)ethyl)carbamate acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. tert-Butyl (2-(propylamino)ethyl)carbamate blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
tert-Butyl (2-(propylamino)ethyl)carbamate has been shown to have several biochemical and physiological effects, including reducing the influx of calcium ions, reducing the release of pro-inflammatory cytokines and chemokines, and reducing the activation of microglia and astrocytes. It has also been shown to have analgesic effects by reducing the sensitivity of nociceptive neurons and reducing the release of substance P.
実験室実験の利点と制限
Tert-Butyl (2-(propylamino)ethyl)carbamate has several advantages for lab experiments, including its high selectivity and potency, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
将来の方向性
There are several future directions for the research on tert-Butyl (2-(propylamino)ethyl)carbamate. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to develop more potent and selective P2X7 receptor antagonists that can overcome the limitations of tert-Butyl (2-(propylamino)ethyl)carbamate. Moreover, the development of new delivery systems, such as nanoparticles and liposomes, may improve the pharmacokinetics and bioavailability of tert-Butyl (2-(propylamino)ethyl)carbamate.
合成法
The synthesis of tert-Butyl (2-(propylamino)ethyl)carbamate involves several steps, starting with the reaction of tert-butyl isocyanate with 2-(propylamino)ethanol. The resulting product is then treated with hydrochloric acid to obtain the final compound. The purity and yield of tert-Butyl (2-(propylamino)ethyl)carbamate can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
Tert-Butyl (2-(propylamino)ethyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. tert-Butyl (2-(propylamino)ethyl)carbamate also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
152193-01-6 |
|---|---|
製品名 |
tert-Butyl (2-(propylamino)ethyl)carbamate |
分子式 |
C10H22N2O2 |
分子量 |
202.29 g/mol |
IUPAC名 |
tert-butyl N-[2-(propylamino)ethyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-5-6-11-7-8-12-9(13)14-10(2,3)4/h11H,5-8H2,1-4H3,(H,12,13) |
InChIキー |
NYODQEVNDGLFRF-UHFFFAOYSA-N |
SMILES |
CCCNCCNC(=O)OC(C)(C)C |
正規SMILES |
CCCNCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)